REACTION_SMILES
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[CH2:44]([N+:45]([CH2:46][CH3:47])([CH2:48][CH3:49])[CH2:50][c:51]1[cH:52][cH:53][cH:54][cH:55][cH:56]1)[CH3:57].[CH3:24][S:25](=[O:26])(=[O:27])[CH:28]([CH3:29])[c:30]1[c:31]([N+:40]([O-:41])=[O:42])[c:32]([C:36]([F:37])([F:38])[F:39])[cH:33][cH:34][cH:35]1.[CH3:58][C:59](=[O:60])[OH:61].[CH3:62][CH2:63][O:64][C:65]([CH3:66])=[O:67].[CH3:68][CH2:69][OH:70].[CH3:6][S:7]([CH2:8][c:9]1[cH:10][cH:11][cH:12][c:13]([C:14]([F:15])([F:16])[F:17])[c:18]1[N+:19]([O-:20])=[O:21])(=[O:22])=[O:23].[Cl-:43].[Cl:3][CH2:4][Cl:5].[Na+:2].[OH-:1]>>[CH3:24][S:25](=[O:26])(=[O:27])[CH:28]([CH3:29])[c:30]1[c:31]([NH2:40])[c:32]([C:36]([F:37])([F:38])[F:39])[cH:33][cH:34][cH:35]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC[N+](CC)(CC)Cc1ccccc1
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Name
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CC(c1cccc(C(F)(F)F)c1[N+](=O)[O-])S(C)(=O)=O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(c1cccc(C(F)(F)F)c1[N+](=O)[O-])S(C)(=O)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)Cc1cccc(C(F)(F)F)c1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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CC(c1cccc(C(F)(F)F)c1N)S(C)(=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |